N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide
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Overview
Description
N-(2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide: is a complex organic compound that features a benzothiazole core, a tert-butylphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a nucleophilic substitution reaction, where 4-tert-butylbenzyl chloride reacts with the benzothiazole core in the presence of a base.
Attachment of Methylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which N-(2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the benzothiazole ring can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butylphenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2,6-Dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2OS2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H26N2OS2/c1-17-7-5-6-8-21(17)24(29)27-20-13-14-22-23(15-20)31-25(28-22)30-16-18-9-11-19(12-10-18)26(2,3)4/h5-15H,16H2,1-4H3,(H,27,29) |
InChI Key |
OOVPYQNKCCCRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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